Idasanutlin

Catalog No.
S548212
CAS No.
1229705-06-9
M.F
C31H29Cl2F2N3O4
M. Wt
616.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idasanutlin

CAS Number

1229705-06-9

Product Name

Idasanutlin

IUPAC Name

4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Molecular Formula

C31H29Cl2F2N3O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1

InChI Key

TVTXCJFHQKSQQM-LJQIRTBHSA-N

SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

RG7388; RG 7388; RG-7388; RO5503781; RO-5503781; RO 5503781; Idasanutlin.

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Isomeric SMILES

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Description

The exact mass of the compound Idasanutlin is 615.15032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Reactivating the p53 Pathway

Source

[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()

Potential for Solid Tumors and Hematological Malignancies

The ability of Idasanutlin to reactivate the p53 pathway makes it a promising candidate for treating various cancers. Research is ongoing to explore its efficacy in treating solid tumors and specific hematological malignancies. Some examples include:

  • Acute Myeloid Leukemia (AML): Studies suggest Idasanutlin may be effective in treating AML, particularly in patients with mutations in the FLT3 gene [1].
  • Polycythemia Vera: This is a rare blood cancer characterized by an overproduction of red blood cells. Idasanutlin is being investigated for its potential to target the JAK2 signaling pathway, which is often mutated in polycythemia vera patients [1].
  • Non-Hodgkin Lymphoma: Similarly, Idasanutlin is being explored for its ability to target certain types of non-Hodgkin lymphoma [1].

Source

[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()

Combination Therapy for Enhanced Efficacy

Researchers are exploring the potential of combining Idasanutlin with other therapies to improve treatment outcomes. For instance, studies have shown that Idasanutlin, when combined with venetoclax (another anti-cancer drug), can induce growth arrest and apoptosis in venetoclax-resistant neuroblastoma cells [1]. This highlights the potential of Idasanutlin to enhance the efficacy of existing cancer therapies.

Source

[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()

Idasanutlin is a small molecule drug that functions as a potent inhibitor of the interaction between the p53 tumor suppressor protein and its negative regulator, the mouse double minute 2 homolog (MDM2). By disrupting this interaction, Idasanutlin reactivates the p53 pathway, which plays a crucial role in regulating the cell cycle and promoting apoptosis in cancer cells that express functional p53. The compound has been primarily investigated for its therapeutic potential in treating various malignancies, including solid tumors and hematologic cancers such as acute myeloid leukemia and non-Hodgkin lymphoma .

Idasanutlin acts as a specific inhibitor of the MDM2-p53 interaction. It binds competitively to the p53-binding pocket on MDM2, preventing MDM2 from targeting p53 for degradation []. This leads to the stabilization and accumulation of p53, which then activates its downstream genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death) []. In cancer cells with functional p53, idasanutlin can trigger tumor cell death through these mechanisms.

Idasanutlin's mechanism of action involves inhibiting MDM2, which normally binds to p53, leading to its degradation. When Idasanutlin binds to MDM2, it prevents this interaction, allowing p53 to accumulate and activate downstream targets that induce cell cycle arrest and apoptosis. This process is particularly significant in cancer cells with wild-type p53, where restoration of p53 activity can halt tumor growth .

Idasanutlin has demonstrated significant biological activity in preclinical studies. It activates p53 at low concentrations (as low as 0.05 µM) across various human cancer cell lines, leading to increased expression of cyclin-dependent kinase inhibitor 1 (p21) and resulting in potent cell cycle arrest. While it induces apoptosis in some cell lines (e.g., SJSA-1), other lines (e.g., MCF-7) can recover proliferation after drug removal, indicating a complex response depending on the cellular context . Additionally, prolonged exposure to Idasanutlin can lead to secondary resistance in certain cancer cell populations .

The synthesis of Idasanutlin involves several steps typical of organic compound synthesis. It is classified as a stilbene derivative, characterized by a 1,2-diphenylethylene moiety. The synthesis process includes the formation of key intermediates through reactions such as amide bond formation and functional group modifications. Specific details on the exact synthetic pathways are proprietary but generally involve multi-step organic reactions that ensure high purity and yield of the final product .

Idasanutlin is primarily being explored for its applications in oncology. Clinical trials have focused on its efficacy against various types of cancers, particularly those with wild-type p53. Its ability to reactivate p53 makes it a candidate for combination therapies with other agents that target different pathways within cancer cells. For instance, studies have shown that combining Idasanutlin with other drugs like navitoclax can enhance apoptotic effects in T-cell acute lymphoblastic leukemia .

Pharmacokinetic studies indicate that Idasanutlin's clearance is significantly influenced by cytochrome P450 enzymes CYP3A4 and CYP2C8, which metabolize the drug into its major circulating metabolite M4. These interactions suggest potential drug-drug interactions (DDIs) when co-administered with other medications that are substrates or inhibitors of these enzymes. Physiologically-based pharmacokinetic models have been developed to predict these interactions and assess their clinical relevance .

Idasanutlin belongs to a class of MDM2 antagonists that share similar mechanisms but differ in their chemical structures and pharmacological profiles. Below is a comparison with notable similar compounds:

Compound NameChemical StructureMechanism of ActionClinical Status
Nutlin-31-(3-Chloro-2-fluorophenyl)-N-(4-methylphenyl)-N'-(pyridin-3-ylmethyl)ureaMDM2 antagonistApproved for research
RG7112N-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-yl)-N'-(4-methylphenyl)ureaMDM2 antagonistClinical trials ongoing
DS-3032N-(4-Chlorophenyl)-N'-(4-methylphenyl)ureaMDM2 antagonistPreclinical studies

Uniqueness of Idasanutlin: Idasanutlin has advanced through clinical trials more extensively than many other MDM2 inhibitors, entering phase III trials while demonstrating unique pharmacokinetic properties and a distinct profile in terms of resistance development compared to other compounds like Nutlin-3 .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

615.1503181 g/mol

Monoisotopic Mass

615.1503181 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QSQ883V35U

Drug Indication

Treatment of all conditions included in the category of malignant neoplasms (except nervous system, haematopoietic and lymphoid tissue)
Treatment of acute lymphoblastic leukaemia, Treatment of acute myeloid leukaemia

Wikipedia

Idasanutlin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-06-21
1: Ding Q, Zhang Z, Liu JJ, Jiang N, Zhang J, Ross TM, Chu XJ, Bartkovitz D, Podlaski F, Janson C, Tovar C, Filipovic ZM, Higgins B, Glenn K, Packman K, Vassilev LT, Graves B. Discovery of RG7388, a Potent and Selective p53-MDM2 Inhibitor in Clinical Development. J Med Chem. 2013, 56 (14), 5979–5983.
PubMed PMID: 23808545.

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